Ethyl 2-(6-methylpyridin-3-yl)acetate
Description
Historical Context and Development
The development of ethyl 2-(6-methylpyridin-3-yl)acetate emerged from the broader historical evolution of pyridine chemistry, which traces its origins to the fundamental work on nitrogen-containing heterocycles in the nineteenth century. Pyridine itself, the parent compound of this chemical family, was first isolated and characterized as a basic heterocyclic organic compound with the molecular formula C5H5N, structurally related to benzene but containing a nitrogen atom within the six-membered ring. The systematic exploration of pyridine derivatives gained momentum throughout the twentieth century as chemists recognized the unique properties conferred by the nitrogen heteroatom, particularly its ability to participate in both aromatic systems and nucleophilic substitution reactions.
The specific development of pyridylacetic acid derivatives, including this compound, represents a more recent advancement in heterocyclic chemistry research. These compounds emerged from systematic investigations into the functionalization of pyridine rings at various positions, with particular emphasis on introducing acetic acid and ester functionalities. The compound's creation date of 2012 in chemical databases reflects the relatively modern nature of this specific derivative, though related pyridylacetic acid compounds have been known for considerably longer periods. The methodical exploration of methyl-substituted pyridine derivatives gained particular significance as researchers sought to understand how positional substitution affects both chemical reactivity and biological activity.
Three-component synthesis methodologies have proven particularly valuable in the preparation of pyridylacetic acid derivatives, representing a significant advancement in synthetic efficiency compared to earlier multi-step approaches. These synthetic innovations have enabled the systematic preparation of libraries of related compounds, facilitating structure-activity relationship studies and expanding the available chemical space for pharmaceutical and materials applications. The development of optimized reaction conditions, including the use of specific catalysts and reaction media, has further enhanced the accessibility of these compounds to research laboratories worldwide.
Significance in Heterocyclic Chemistry
This compound occupies a distinctive position within heterocyclic chemistry due to its combination of aromatic pyridine character with aliphatic ester functionality. The pyridine ring system exhibits characteristic aromatic properties while simultaneously providing a basic nitrogen center capable of participating in coordination chemistry and hydrogen bonding interactions. This dual nature enables the compound to serve as both an aromatic building block and a functional ligand in various chemical contexts. The presence of the methyl substituent at the 6-position of the pyridine ring introduces steric and electronic effects that significantly influence the compound's reactivity profile and molecular recognition properties.
The structural features of this compound demonstrate the sophisticated level of control achievable in modern heterocyclic synthesis. The specific positioning of the methyl group at the 6-position creates a unique substitution pattern that affects both the electronic distribution within the pyridine ring and the spatial arrangement of substituents. This positional selectivity represents a key advancement in synthetic methodology, as it allows chemists to prepare regioisomeric compounds with distinct properties from common starting materials. The ester functionality provides additional versatility, serving as a masked carboxylic acid that can be selectively hydrolyzed or further functionalized as needed.
Contemporary research in pyridine scaffold chemistry has emphasized the remarkable flexibility of these systems in generating libraries of compounds bearing diverse functional groups. The combination of pyridine's characteristic solubility properties, basicity, and hydrogen bonding capability has made such compounds particularly valuable as bioisosteres of amides, amines, and other nitrogen-containing heterocycles. These characteristics position this compound as a representative example of the sophisticated molecular architectures achievable through modern heterocyclic chemistry approaches.
Research Importance of Pyridine-based Acetate Compounds
Pyridine-based acetate compounds, exemplified by this compound, represent a crucial class of intermediates and target molecules in contemporary pharmaceutical and materials research. The significance of these compounds stems from their ability to combine the bioactive properties of pyridine-containing systems with the synthetic versatility provided by ester functionalities. Research investigations have demonstrated that polysubstituted and ring-fused pyridines exhibit considerable biological activities, including antibacterial properties effective against methicillin-resistant Staphylococcus aureus, highlighting the therapeutic potential of these structural motifs.
The synthetic accessibility of pyridine-acetate derivatives through established methodologies has facilitated extensive structure-activity relationship studies across multiple research domains. These investigations have revealed that electron-withdrawing groups in substituted pyridines and electron-donating groups in ring-fused pyridines tend to enhance biological potency, providing valuable guidance for medicinal chemistry optimization efforts. The modular nature of these compounds allows for systematic structural modifications, enabling researchers to fine-tune properties such as solubility, metabolic stability, and target selectivity through rational design approaches.
Recent synthetic developments have expanded the accessible chemical space within this compound class through innovative reaction methodologies. Three-component synthesis approaches have proven particularly valuable, allowing the efficient construction of diverse pyridylacetic acid derivatives from readily available starting materials. These methodological advances have reduced synthetic complexity while improving overall yields, making these compounds more accessible for systematic biological evaluation and pharmaceutical development programs. The ability to introduce various substituents at different positions of the pyridine ring provides researchers with unprecedented control over molecular properties and biological activities.
The research importance of these compounds extends beyond their immediate biological applications to encompass their utility as synthetic intermediates and building blocks for more complex molecular architectures. The ester functionality in compounds like this compound serves as a versatile handle for further chemical elaboration, enabling the construction of amides, alcohols, and other functional derivatives through standard synthetic transformations. This synthetic versatility has made pyridine-acetate compounds valuable starting points for the preparation of heterocyclic libraries and combinatorial chemistry applications, supporting both academic research and pharmaceutical discovery efforts.
Properties
IUPAC Name |
ethyl 2-(6-methylpyridin-3-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c1-3-13-10(12)6-9-5-4-8(2)11-7-9/h4-5,7H,3,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZNDLSLVBGHLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Esterification of 2-(6-methylpyridin-3-yl)acetic Acid
One classical approach involves esterification of the corresponding carboxylic acid with ethanol under acidic conditions.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(6-methylpyridin-3-yl)acetic acid + ethanol + H2SO4 | Reflux in ethanol with catalytic sulfuric acid | Moderate | Requires reflux overnight |
| 2 | Neutralization with sodium bicarbonate | Adjust pH to ~8 | - | Facilitates extraction |
| 3 | Extraction with ethyl acetate | Organic layer separation and drying | - | Purification step |
This method is efficient but may require careful control of reaction time and temperature to avoid side reactions. Purification by preparative HPLC or chromatography is often necessary to obtain high purity product.
Esterification via Acid Chloride Intermediate
An alternative method involves conversion of 2-(6-methylpyridin-3-yl)acetic acid to its acid chloride, followed by reaction with ethanol.
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 2-(6-methylpyridin-3-yl)acetic acid + SOCl2 or oxalyl chloride | Formation of acid chloride intermediate | High | Requires anhydrous conditions |
| 2 | Acid chloride + ethanol + base (e.g., pyridine) | Nucleophilic substitution to form ester | High | Base scavenges HCl byproduct |
| 3 | Work-up and purification | Extraction and chromatography | - | Yields pure ethyl ester |
This method provides higher yields and cleaner products but involves handling of corrosive reagents and requires anhydrous conditions.
Multi-step Synthesis from Substituted Pyridine Precursors
In more complex synthetic schemes, Ethyl 2-(6-methylpyridin-3-yl)acetate is obtained via:
- Functionalization of 6-methylpyridin-3-yl derivatives,
- Coupling reactions,
- Followed by esterification steps.
For example, a synthetic route may involve:
| Step | Reaction Type | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Halogenation of 6-methylpyridine | NBS in acetonitrile at 20-30 °C | Brominated intermediate |
| 2 | Palladium-catalyzed coupling | Pd catalyst, base, aryl halide, toluene, 90-110 °C | Formation of substituted pyridine derivative |
| 3 | Esterification | Acid + ethanol + acid catalyst or EDCI coupling | Formation of ethyl ester |
These methods are detailed in advanced synthetic protocols involving palladium catalysis and coupling reactions, enabling functional group tolerance and diversity.
Enzymatic and Green Chemistry Approaches
Though less common, enzymatic esterification using lipases and green solvents has been explored for similar pyridine esters to improve environmental profiles. These methods typically offer mild reaction conditions and high selectivity but require optimization for scale-up.
| Method | Advantages | Disadvantages | Typical Yield (%) | Purity Control |
|---|---|---|---|---|
| Direct Acid-Ethanol Esterification | Simple setup, inexpensive reagents | Moderate yield, long reaction time | 15-25 | Requires chromatography |
| Acid Chloride Intermediate | High yield, cleaner reaction | Requires corrosive reagents | 70-90 | Easier purification |
| Multi-step Coupling & Esterification | Enables complex substitutions | Longer synthesis, more steps | Variable | High with chromatographic purification |
| Enzymatic Esterification | Mild conditions, green chemistry | Limited substrate scope, slower | Moderate | High, but scale-up challenging |
Yield Optimization: Acid chloride method generally provides superior yields and purity. Reaction parameters such as temperature, solvent choice, and reagent stoichiometry critically influence outcomes.
Purification: Preparative high-performance liquid chromatography (prep-HPLC) or silica gel chromatography is standard to achieve high purity, especially when direct esterification is used.
Reaction Monitoring: LC-MS and NMR spectroscopy are routinely employed to monitor reaction progress and confirm product structure.
Environmental Considerations: Emerging research encourages the use of less hazardous reagents and solvents, with enzymatic methods as promising alternatives for sustainable synthesis.
The preparation of this compound predominantly relies on esterification of the corresponding carboxylic acid or its activated derivatives. The acid chloride intermediate method offers the best balance of yield and purity, while direct esterification remains a straightforward albeit less efficient approach. Multi-step synthetic routes enable structural modifications but increase complexity. Continuous research focuses on optimizing these methods for industrial relevance and environmental sustainability.
Scientific Research Applications
Ethyl 2-(6-methylpyridin-3-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-(6-methylpyridin-3-yl)acetate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets are still under investigation, but its structure suggests it could modulate various biochemical pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyridine Ring
Ethyl 2-(6-chloropyridin-3-yl)acetate
- Molecular Formula: C₉H₁₀ClNO₂ (MW: 199.64 g/mol).
- Key Differences : Chlorine substituent at the 6-position instead of methyl. The electron-withdrawing Cl group reduces electron density on the pyridine ring, enhancing electrophilic reactivity.
- Applications : Frequently used in agrochemicals and as a precursor for chlorinated bioactive molecules .
Ethyl 2-(6-((tert-butoxycarbonyl)amino)pyridin-3-yl)acetate
- Molecular Formula : C₁₄H₂₀N₂O₄ (MW: 280.32 g/mol).
- Key Differences: Incorporates a tert-butoxycarbonyl (Boc)-protected amino group at the 6-position. This increases polarity and serves as a protective group for further functionalization in peptide synthesis .
Methyl 2-(6-aminopyridin-3-yl)acetate
- Molecular Formula : C₈H₁₀N₂O₂ (MW: 166.18 g/mol).
- Key Differences: Amino group at the 6-position enhances hydrogen-bonding capacity and reactivity, making it suitable for coupling reactions in drug development .
Functional Group Modifications
Ethyl 2,2-difluoro-2-(6-methylpyridin-3-yl)acetate
- Molecular Formula: C₁₀H₁₁F₂NO₂ (MW: 215.20 g/mol).
- Key Differences : Difluoro substitution at the alpha-carbon introduces strong electron-withdrawing effects, altering reactivity and stability. Fluorination often improves metabolic stability in pharmaceuticals .
Ethyl 3-(6-methylpyridin-3-yl)propiolate
- Molecular Formula: C₁₁H₁₁NO₂ (MW: 189.21 g/mol).
- Key Differences : Propiolate ester (triple bond) instead of acetate. The sp-hybridized carbon enables click chemistry applications, such as azide-alkyne cycloadditions .
Ethyl 2-[1-(6-chloropyridin-2-yl)-1,2,4-triazol-3-yl]acetate
- Molecular Formula : C₁₁H₁₁ClN₄O₂ (MW: 282.69 g/mol).
Heterocyclic Derivatives
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate
- Molecular Formula : C₁₉H₂₀N₂O₂ (MW: 308.38 g/mol).
- Key Differences : Fused imidazo[1,2-a]pyridine system increases rigidity, improving binding affinity to biological targets like enzymes or receptors .
Ethyl (6-substituted-3(2H)-pyridazinon-2-yl)acetate
- Molecular Formula : Varies with substituents (e.g., C₉H₁₁N₃O₃ for R = Cl).
Comparative Data Table
Key Research Findings
- Reactivity : Chlorinated derivatives (e.g., 6-chloropyridin-3-yl) exhibit higher electrophilicity, favoring nucleophilic substitution reactions compared to methyl-substituted analogs .
- Bioactivity : Compounds with fused heterocycles (e.g., imidazo[1,2-a]pyridine) show enhanced binding to kinase targets, as seen in JNK inhibitors like SP600125 .
- Fluorination : Difluoro analogs improve metabolic stability and bioavailability, critical in CNS-targeting drugs .
Biological Activity
Ethyl 2-(6-methylpyridin-3-yl)acetate, with the molecular formula C10H13NO2 and CAS number 91843-27-5, is a pyridine derivative that has garnered interest due to its potential biological activities. This article explores the compound's biological properties, including its antimicrobial and anticancer effects, mechanisms of action, and relevant research findings.
- Molecular Weight : 179.216 g/mol
- Density : Not available
- Boiling Point : Not available
- Melting Point : Not available
- LogP (Partition Coefficient) : 1.4956
The biological activity of this compound is thought to arise from its interaction with specific molecular targets in biological systems. While the precise mechanisms are still being elucidated, it is believed that the compound may modulate various biochemical pathways by interacting with enzymes or receptors. This interaction can lead to alterations in cellular processes, contributing to its antimicrobial and anticancer properties .
Antimicrobial Activity
This compound has shown promising results in antimicrobial studies. Research indicates that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for various bacterial strains are summarized in the table below:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.0195 |
| Bacillus subtilis | 0.0048 |
| Pseudomonas aeruginosa | 0.039 |
These findings suggest that this compound could serve as a potential candidate for developing new antimicrobial agents .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been studied for its anticancer effects. Preliminary studies indicate that the compound may inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest.
A study examining the effects of related pyridine derivatives found that certain structural modifications could enhance anticancer activity. Although specific data on this compound is limited, its structural similarities to other active compounds suggest potential efficacy against cancer cells .
Case Studies and Research Findings
- Study on Antibacterial Activity : A comprehensive examination of various pyridine derivatives, including this compound, demonstrated significant antibacterial activity against multiple strains of bacteria. The study highlighted the importance of structural features in determining bioactivity, suggesting that modifications to the pyridine ring could optimize antimicrobial efficacy .
- Anticancer Research : Investigations into related compounds have shown that modifications at specific positions on the pyridine ring can lead to enhanced cytotoxicity against cancer cell lines. This suggests a potential pathway for further research into this compound as an anticancer agent .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
